molecular formula C7H4Cl2O3 B1442280 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid CAS No. 1173019-34-5

3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid

Cat. No.: B1442280
CAS No.: 1173019-34-5
M. Wt: 212.96 g/mol
InChI Key: FKIKPQHMWFZFEB-IDEBNGHGSA-N
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Biochemical Analysis

Biochemical Properties

3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid plays a significant role in biochemical reactions, particularly in the study of chlorinated aromatic compounds. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are involved in its hydroxylation and subsequent metabolic processes. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function. These interactions are crucial for understanding the compound’s metabolic fate and its potential effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of transcription factors and enzymes involved in oxidative stress responses. These effects can lead to changes in cell proliferation, apoptosis, and other cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450 enzymes, which are involved in its metabolism. This inhibition can lead to the accumulation of the compound and its metabolites, resulting in altered cellular functions. Additionally, this compound can bind to DNA and proteins, affecting gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially under conditions of high temperature and light exposure. Long-term studies have shown that this compound can have persistent effects on cellular functions, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxicity studies have shown that high doses of this compound can cause adverse effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of chlorinated aromatic compounds. The compound is hydroxylated by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential toxicological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cells, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. These interactions are critical for understanding the compound’s cellular distribution and its potential effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to particular organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential effects on cellular functions .

Preparation Methods

The synthesis of 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid involves several steps:

    Salification: 2,5-Dichlorophenol is reacted with liquid caustic soda to form a phenolate solution.

    Carboxylation: The phenolate solution is transferred to a high-pressure reaction kettle, where a co-catalyst composed of potassium carbonate and activated carbon is added.

    Refinement: The reaction product is cooled to room temperature, and an alkali solution is added to adjust the pH to 11-13. The mixture is stirred, filtered to recover activated carbon, and the filtrate is acidified to a pH of 1-3.

Chemical Reactions Analysis

3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid is unique due to its 13C labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The 13C labeling of this compound provides enhanced capabilities for tracking and quantitation in scientific research, making it a valuable tool in various fields .

Properties

IUPAC Name

2,5-dichloro-6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIKPQHMWFZFEB-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13C](=[13C]1Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703025
Record name 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-34-5
Record name 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-34-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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